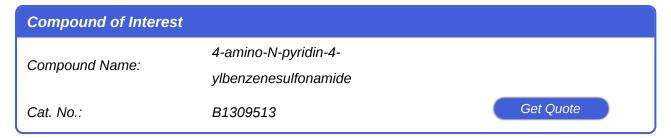


An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and experimental data specifically pertaining to **4-amino-N-pyridin-4-ylbenzenesulfonamide** are limited. Much of the available research on aminopyridinyl benzenesulfonamides focuses on its structural isomer, 4-amino-N-pyridin-2-ylbenzenesulfonamide, commonly known as Sulfapyridine. This guide provides the available information on **4-amino-N-pyridin-4-ylbenzenesulfonamide** and draws comparisons with the well-characterized Sulfapyridine to offer a comprehensive overview.

Introduction

4-amino-N-pyridin-4-ylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class of drugs. Sulfonamides are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria but do not kill them. They are structural analogs of para-aminobenzoic acid (PABA). While the 2-pyridyl isomer, Sulfapyridine, has a history of clinical use, the 4-pyridyl isomer is primarily a subject of research interest. This guide summarizes the known properties, proposed synthesis, and likely mechanism of action of **4-amino-N-pyridin-4-ylbenzenesulfonamide**.

Physicochemical Properties

Quantitative data for **4-amino-N-pyridin-4-ylbenzenesulfonamide** is sparse. The following table summarizes the available information and provides data for the well-studied isomer,



Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), for comparison.

Property	4-amino-N-pyridin-4- ylbenzenesulfonamide	4-amino-N-pyridin-2- ylbenzenesulfonamide (Sulfapyridine)
CAS Number	3336-11-6	144-83-2
Molecular Formula	C11H11N3O2S	C11H11N3O2S
Molecular Weight	249.29 g/mol	249.29 g/mol
Appearance	Not reported	White or yellowish-white crystalline powder[1]
Melting Point	Not reported	190-193 °C[1]
Solubility	Not reported	Slightly soluble in water, soluble in acetone and ethanol
рКа	Not reported	8.4[1]

Mechanism of Action

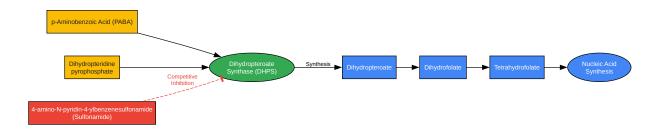
While specific studies on the mechanism of action of **4-amino-N-pyridin-4-ylbenzenesulfonamide** are not available, it is presumed to act in a manner consistent with other sulfonamides. The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[2][3]

Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid; instead, they obtain it from their diet. This selective toxicity makes sulfonamides effective antimicrobial agents.

Signaling Pathway: Folic Acid Synthesis Inhibition





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Mechanism of action of sulfonamides.

Experimental Protocols Proposed Synthesis of 4-amino-N-pyridin-4ylbenzenesulfonamide

A specific, detailed experimental protocol for the synthesis of **4-amino-N-pyridin-4-ylbenzenesulfonamide** is not readily available in the published literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of sulfonamides. The synthesis would typically involve two main steps:

- Sulfonylation: Reaction of a protected aminobenzenesulfonyl chloride with 4-aminopyridine.
- Deprotection: Removal of the protecting group from the amino group.

Step 1: Synthesis of N-(4-acetylaminophenylsulfonyl)-4-aminopyridine

- Materials: 4-Acetylaminobenzenesulfonyl chloride, 4-aminopyridine, pyridine (as a solvent and base).
- Procedure:
 - Dissolve 4-aminopyridine in an excess of pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.



- Cool the solution in an ice bath.
- Slowly add 4-acetylaminobenzenesulfonyl chloride portion-wise to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the product.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of 4-amino-N-pyridin-4-ylbenzenesulfonamide (Deprotection)

 Materials: N-(4-acetylaminophenylsulfonyl)-4-aminopyridine, hydrochloric acid, sodium hydroxide.

Procedure:

- Suspend the crude N-(4-acetylaminophenylsulfonyl)-4-aminopyridine in dilute hydrochloric acid.
- Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetyl group.
- Cool the solution and neutralize it with a solution of sodium hydroxide to precipitate the free amine.
- Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-amino-N-pyridin-4ylbenzenesulfonamide.

Experimental Workflow: Proposed Synthesis





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Proposed synthesis workflow.

Biological Activity and Potential Applications

Specific studies on the biological activity of **4-amino-N-pyridin-4-ylbenzenesulfonamide** are not well-documented. However, based on its structural similarity to other sulfonamides, it is expected to possess antibacterial properties. The position of the nitrogen atom in the pyridine ring can influence the compound's physicochemical properties, such as its pKa and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.

Further research would be necessary to determine the specific spectrum of activity, potency, and potential therapeutic applications of this particular isomer.

Conclusion

4-amino-N-pyridin-4-ylbenzenesulfonamide is a sulfonamide compound of research interest. While a comprehensive body of experimental data for this specific isomer is currently lacking in the public domain, its properties and biological activity can be inferred from the well-understood chemistry of the sulfonamide class and by comparison with its well-studied isomer, Sulfapyridine. The proposed synthesis provides a viable route for obtaining this compound for further investigation. Future studies are needed to fully elucidate its pharmacological profile and potential as a therapeutic agent.



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